molecular formula C26H27ClN2 B5056165 6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride

6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride

Cat. No. B5056165
M. Wt: 403.0 g/mol
InChI Key: YNYDLMYDKLPJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride, also known as PEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of carbazole derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is not fully understood, but it has been suggested that it may act through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia and astrocytes. It has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been found to possess neuroprotective properties. Another potential application is in the treatment of cancer, where it has been found to possess anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of 6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride can be synthesized using a variety of methods, including the reduction of 6-nitrocarbazole with sodium borohydride, followed by the reaction with 1-bromo-1-phenylethane and phenylmagnesium bromide. The final product is obtained by treatment with hydrochloric acid.

Scientific Research Applications

6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. It has been found to possess neuroprotective, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2.ClH/c1-18(19-9-4-2-5-10-19)27-25-14-8-13-22-23-17-21(20-11-6-3-7-12-20)15-16-24(23)28-26(22)25;/h2-7,9-12,15-18,25,27-28H,8,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYDLMYDKLPJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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